

An In-depth Technical Guide to the Physicochemical Properties of Tetroxolane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetroxolane**

Cat. No.: **B14497521**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available information on the physicochemical properties of **Tetroxolane**. It is important to note that the quantitative data presented herein are primarily based on computational predictions, as experimental data is not readily available in the reviewed scientific literature. The experimental protocols described are generalized methods for organic compounds and have not been specifically validated for **Tetroxolane**.

Introduction

Tetroxolane, with the IUPAC name tetraoxolane, is a heterocyclic organic compound with the molecular formula CH_2O_4 .^[1] It consists of a five-membered ring containing one carbon atom and four oxygen atoms. As a cyclic peroxide, its structure suggests potential for unique reactivity and applications, particularly in fields where controlled release of reactive oxygen species is of interest. This guide aims to provide a comprehensive overview of its fundamental physicochemical properties to support further research and development.

Chemical Identity

A clear identification of **Tetroxolane** is fundamental for any scientific investigation. The following table summarizes its key identifiers.

Identifier	Value
IUPAC Name	tetraoxolane
Molecular Formula	CH ₂ O ₄
CAS Number	64724-24-9
Canonical SMILES	C1OOO1

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various systems, including its suitability for pharmaceutical development. The data presented in the following table are computationally derived and provide a theoretical foundation for understanding **Tetraoxolane**.

Property	Value	Source
Molecular Weight	78.02 g/mol	PubChem
Exact Mass	77.99530854 Da	PubChem
XLogP3-AA (logP)	0.1	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	0	PubChem
Topological Polar Surface Area	36.9 Å ²	PubChem
Heavy Atom Count	5	PubChem
Complexity	22.8	PubChem

Note: The absence of experimental data for properties such as melting point, boiling point, and aqueous solubility necessitates their determination through laboratory investigation.

Generalized protocols for these measurements are provided in the subsequent section.

Experimental Protocols (Generalized)

The following are generalized experimental protocols for determining key physicochemical properties of organic compounds. These methods would need to be adapted and validated specifically for **Tetroxolane**.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Spatula
- Mortar and pestle (if the sample is not a fine powder)

Procedure:

- Ensure the **Tetroxolane** sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[2][3]
- Place the capillary tube in the heating block of the melting point apparatus.[4]
- Heat the sample rapidly at first to get an approximate melting point, then allow the apparatus to cool.
- For an accurate measurement, heat the sample again, but more slowly (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.

- Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[2][5]

Boiling Point Determination (Micro Method)

This method is suitable for small quantities of liquid compounds.

Apparatus:

- Small test tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., oil bath or heating block)
- Rubber band or wire to attach the capillary tube to the thermometer

Procedure:

- Place a few drops of the liquid **Tetroxolane** into a small test tube.
- Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.
- Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
- Immerse the assembly in a heating bath.
- Heat the bath gently. A stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure increases.[1][6]
- Continue heating until a steady stream of bubbles is observed.
- Remove the heat source and allow the bath to cool slowly.

- The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[7][8]

Aqueous Solubility Determination (Shake-Flask Method)

This is a standard method for determining the solubility of a substance in water.

Apparatus:

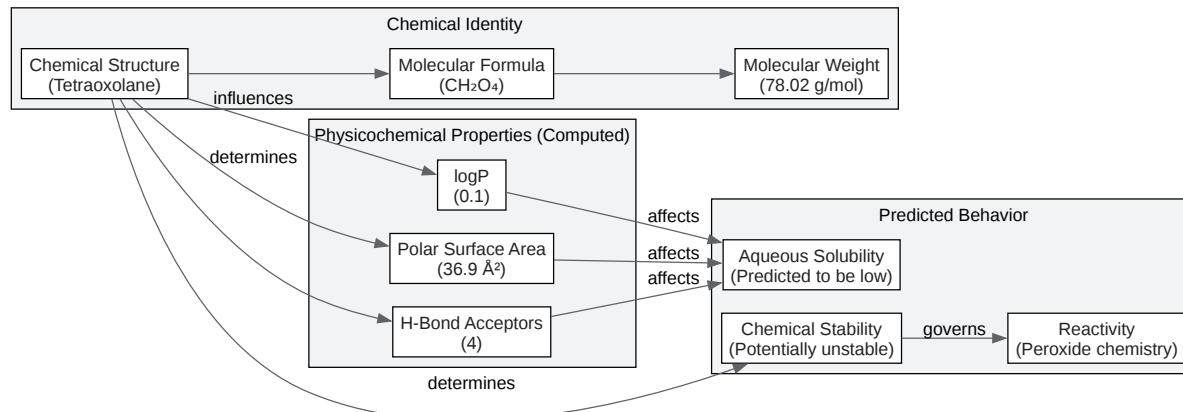
- Flask with a stopper
- Shaker or magnetic stirrer
- Analytical balance
- Centrifuge (optional)
- Analytical instrument for quantification (e.g., HPLC, GC-MS)

Procedure:

- Add an excess amount of **Tetroxolane** to a known volume of distilled water in a flask.
- Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After agitation, allow the solution to stand to let undissolved material settle. If necessary, centrifuge or filter the solution to separate the saturated aqueous phase.
- Carefully withdraw a known volume of the clear, saturated solution.
- Quantify the concentration of **Tetroxolane** in the solution using a suitable and validated analytical method. The solubility is then expressed in units such as mg/L or mol/L.[9][10][11]

Stability and Reactivity

As a cyclic peroxide, **Tetroxolane**'s stability is a critical consideration. Organic peroxides are known to be potentially unstable and can decompose, sometimes explosively, when subjected


to heat, friction, or shock. The presence of four oxygen atoms in a five-membered ring suggests significant ring strain and weak O-O bonds, which could contribute to its instability.

Studies on related 1,2,4,5-tetraoxanes have shown that they can be relatively stable compounds, but their reactivity is often triggered by factors such as the presence of ferrous iron salts.[12][13][14] This reactivity is a key aspect of the antimalarial activity of some tetraoxane derivatives. The degradation of cyclic peroxides can also be mediated by Lewis acids, leading to non-peroxidic products.[15]

Given these characteristics of similar compounds, it is prudent to handle **Tetroxolane** with care, avoiding high temperatures, and considering its potential for reactivity, especially in the presence of transition metals. Experimental studies are required to quantify its thermal stability and decomposition kinetics.

Visualization of Physicochemical Property Relationships

The following diagram illustrates the logical relationships between the core physicochemical properties of **Tetroxolane**.

[Click to download full resolution via product page](#)

Caption: Logical relationships of **Tetroxolane**'s properties.

This guide provides a foundational understanding of the basic physicochemical properties of **Tetroxolane** based on the currently available information. Further experimental investigation is crucial to validate the computed data and to fully characterize this intriguing molecule for its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. byjus.com [byjus.com]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. pennwest.edu [pennwest.edu]
- 6. byjus.com [byjus.com]
- 7. Video: Boiling Points - Concept [jove.com]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. chem.ws [chem.ws]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. scribd.com [scribd.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Comparison of the reactivity of antimalarial 1,2,4,5-tetraoxanes with 1,2,4-trioxolanes in the presence of ferrous iron salts, heme, and ferrous iron salts/phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rapid degradation of cyclic peroxides by titanium and antimony chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Tetroxolane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14497521#basic-physicochemical-properties-of-tetroxolane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com